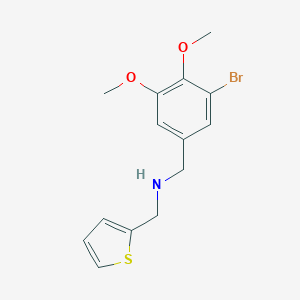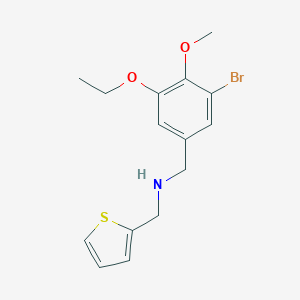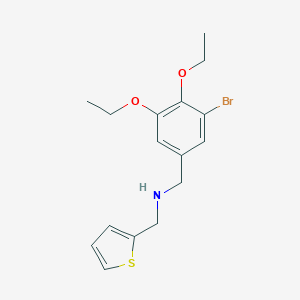![molecular formula C16H16N4OS B283448 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol exhibits various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines. In fungi, this compound has been found to inhibit the growth of fungal cells by disrupting their cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has some advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using simple chemical reactions. Another advantage is that this compound exhibits potent biological activity, making it a promising candidate for further study. However, one of the limitations is that this compound is relatively unstable and may decompose over time, making it difficult to store and handle.
Zukünftige Richtungen
There are many future directions for research on 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or proteins that it targets. Another direction is to explore the potential applications of this compound in different fields such as medicine, agriculture, and material science. Additionally, future research could focus on developing more stable and efficient methods for synthesizing this compound.
Synthesemethoden
The synthesis of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been reported using different methods. One of the most commonly used methods involves the reaction of 2-allyloxy-1-naphthaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been found to exhibit fungicidal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C16H16N4OS |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4OS/c1-2-9-21-15-8-7-12-5-3-4-6-13(12)14(15)10-18-20-11-17-19-16(20)22/h2-8,11,18H,1,9-10H2,(H,19,22) |
InChI-Schlüssel |
AAWOANXTFBEDHG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
Kanonische SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
Löslichkeit |
26.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)